molecular formula C14H10F2O3 B1420394 2-(3,4-Difluorophenoxy)-2-phenylacetic acid CAS No. 1082558-35-7

2-(3,4-Difluorophenoxy)-2-phenylacetic acid

Cat. No. B1420394
M. Wt: 264.22 g/mol
InChI Key: PQXORHRYFJUBNP-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)-2-phenylacetic acid (DFPAA) is an aromatic acid that has been widely studied for its potential use in various scientific and medical applications. It is a derivative of phenoxyacetic acid and is synthesized from a reaction between 3,4-difluorophenol and an alkyl halide. DFPAA has been found to have a wide range of biochemical and physiological effects, making it a potentially useful tool for various medical and research applications.

Scientific Research Applications

    Scientific Field

    Organic Chemistry, specifically in the area of carbon-carbon bond forming reactions .

    Summary of the Application

    The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide by a palladium catalyst . This reaction is widely used in organic chemistry, including the synthesis of commercially important products .

    Methods of Application or Experimental Procedures

    The reaction involves the use of a palladium catalyst to facilitate the cross-coupling of the organoboron compound with the organic halide . The reaction conditions are generally mild and functional group tolerant, making it suitable for a wide range of applications .

    Results or Outcomes

    The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds . The reaction is known for its high yield and selectivity .

    Fluorinated Biaryl Derivatives Synthesis

    • Summary: 3,4-Difluorophenylboronic acid, which can be derived from “2-(3,4-Difluorophenoxy)-2-phenylacetic acid”, can be used to prepare fluorinated biaryl derivatives via the Suzuki cross-coupling reaction with aryl and heteroaryl halides .
    • Methods: The reaction involves the use of a palladium catalyst to facilitate the cross-coupling of the organoboron compound with the organic halide .
    • Results: The outcome of the reaction is the formation of fluorinated biaryl derivatives .

    Flurodiarylmethanols Synthesis

    • Summary: 3,4-Difluorophenylboronic acid can be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
    • Methods: The reaction involves the use of a Ni catalyst to facilitate the reaction of the organoboron compound with the aryl aldehydes .
    • Results: The outcome of the reaction is the formation of flurodiarylmethanols .

    Conjugated Fluorodiazaborinines Synthesis

    • Summary: 3,4-Difluorophenylboronic acid can be used to prepare conjugated fluorodiazaborinines by treating with diamines via intermolecular dehydration reaction for the detection of explosives .
    • Methods: The reaction involves the use of diamines to facilitate the intermolecular dehydration reaction .
    • Results: The outcome of the reaction is the formation of conjugated fluorodiazaborinines, which can be used for the detection of explosives .

    Suzuki Cross-Coupling Reactions

    • Summary: 3,4-Difluorophenylboronic acid, which can be derived from “2-(3,4-Difluorophenoxy)-2-phenylacetic acid”, can be used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .
    • Methods: The reaction involves the use of a palladium catalyst to facilitate the cross-coupling .
    • Results: The outcome of the reaction is the formation of biaryl compounds .

    Oxo Directing Liebeskind-Srogl Cross-Coupling Reactions

    • Summary: 3,4-Difluorophenylboronic acid can be used in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals .
    • Methods: The reaction involves the use of a palladium catalyst to facilitate the cross-coupling .
    • Results: The outcome of the reaction is the formation of biaryl compounds .

    Substitution Reactions with Enyne Acetates and Carbonates

    • Summary: 3,4-Difluorophenylboronic acid can be used in substitution reactions with enyne acetates and carbonates .
    • Methods: The reaction involves the use of a palladium catalyst to facilitate the substitution .
    • Results: The outcome of the reaction is the formation of substituted enyne compounds .

properties

IUPAC Name

2-(3,4-difluorophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXORHRYFJUBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenoxy)-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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